N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes both hydroxy and methoxy functional groups, as well as a methylthio phenyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the hydroxy and methoxy groups: This step involves the selective functionalization of the intermediate compound to introduce the hydroxy and methoxy groups.
Attachment of the methylthio phenyl group: This final step involves the coupling of the methylthio phenyl group to the oxalamide backbone, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxalamide can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique functional groups may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Its reactivity and functional groups make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The hydroxy and methoxy groups can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions or act as a nucleophile in covalent modifications.
Comparison with Similar Compounds
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide can be compared to other oxalamide derivatives, such as:
N1-(2-hydroxyethyl)-N2-(2-phenyl)oxalamide: Lacks the methoxy and methylthio groups, resulting in different reactivity and applications.
N1-(2-methoxy-3-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide: Similar structure but lacks the hydroxy group, affecting its hydrogen bonding capability.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-6-4-5-7-11(10)21-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRGLQHAWQSYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.